D-Mannose-13C

Glycobiology Metabolic Flux Analysis N-linked Glycosylation

Metabolic tracing of mannose incorporation often suffers from poor signal specificity in complex biological matrices. D-Mannose-13C (CAS 70849-31-9) provides a definitive solution with site-specific 13C enrichment at the C1 position (≥99 atom % 13C), enabling unambiguous tracking in MS and NMR workflows. • Delivers distinct isotopomer signatures to differentiate exogenous vs. endogenous mannose contributions in N-glycan biosynthesis (confirmed 25-30% direct incorporation in human fibroblasts). • Provides well-resolved C1 NMR signals for mechanistic dissection of microbial polysaccharide assembly (e.g., Cryptococcus GXM capsule). • Serves as a certified internal standard for ID-GC-MS quantification of mannose in food and clinical matrices, ensuring regulatory-grade data accuracy.

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
CAS No. 70849-31-9
Cat. No. B119249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose-13C
CAS70849-31-9
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1
InChIKeyGZCGUPFRVQAUEE-CCCNNFAYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Mannose-13C (CAS 70849-31-9): A Site-Specific 13C-Labeled Monosaccharide for Quantitative Metabolic Flux and Glycosylation Studies


D-Mannose-13C (CAS 70849-31-9) is a stable isotope-labeled monosaccharide, specifically a D-mannose molecule enriched with carbon-13 at the C1 position . As a C-2 epimer of glucose, D-mannose is a fundamental carbohydrate involved in protein glycosylation and central carbon metabolism [1]. The site-specific 13C labeling, typically with an isotopic enrichment of ≥98 atom % 13C and a chemical purity of ≥98% , allows for its precise tracking and quantification in complex biological systems without altering its native biochemical behavior. This compound is primarily utilized as a metabolic tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy applications to dissect the incorporation and metabolic fate of mannose in glycan biosynthesis and cellular energy pathways.

Label Site-specific 13C at C1
Use Metabolic flux & glycosylation tracer
Detection MS & NMR spectroscopy

Why Generic or Alternative 13C-Mannose Isotopologs Cannot Replace D-Mannose-13C (70849-31-9) for Specific Research Needs


While D-mannose labeled at other carbon positions (e.g., [U-13C6], [1,2-13C2], [4-13C]) or with deuterium exists, they are not universally interchangeable with D-Mannose-13C (70849-31-9). The value of D-Mannose-13C lies in its site-specific 13C enrichment at the C1 position. This label is not merely a general tag; its position determines the specific metabolic and chemical information it can yield. For instance, in NMR studies of glycoconjugates, the C1 signal of mannose is often well-resolved and provides a clear handle for detecting incorporation without signal overlap from other carbons [1]. In metabolic tracing, the C1 label's fate can be tracked through specific enzymatic reactions (e.g., the conversion of mannose-6-phosphate to fructose-6-phosphate via phosphomannose isomerase) where the labeled carbon is either retained or lost in a predictable manner [2]. Substituting a C1-labeled compound with a uniformly labeled ([U-13C6]) or a C4-labeled ([4-13C]) version would drastically alter the isotopomer distribution in downstream metabolites, potentially confounding quantitative flux analysis and rendering data incomparable to established protocols. Therefore, the precise labeling pattern is a critical experimental variable, and the choice of D-Mannose-13C is dictated by the specific analytical and biological question, not by the general class of 13C-mannose compounds.

Uniformly labeled [U-13C6] mannose alters isotopomer distribution, confounding flux analysis.
C4-labeled [4-13C] mannose lacks the well-resolved C1 NMR signal for glycoconjugate detection.
Non-C1 isotopologs may not reproduce the predictable enzymatic retention/loss patterns at the anomeric carbon.

Quantitative Differentiation of D-Mannose-13C (CAS 70849-31-9): Evidence for Procurement Decisions


D-Mannose-13C Demonstrates Superior Exogenous Incorporation Efficiency into N-Glycans Compared to Glucose-Derived Mannose

In human fibroblasts, D-mannose is incorporated into N-glycans with significantly higher efficiency than mannose synthesized de novo from glucose. A study using a [4-13C]mannose tracer demonstrated that exogenous mannose directly provides approximately 25-30% of the mannose found in N-glycans under physiological conditions (5 mM glucose, 50 μM mannose) [1]. Crucially, this occurs despite a 100-fold lower exogenous concentration compared to glucose, indicating a nearly 100-fold preference for exogenous mannose uptake for glycosylation [1]. This quantitative insight is only obtainable with a stable isotope tracer like D-Mannose-13C.

Exogenous mannose incorporation
Reported
~100-fold higher incorporation efficiency vs glucose-derived mannose
Supports direct glycosylation precursor role
Human fibroblasts, 5 mM glucose, 50 µM mannose
Glycobiology Metabolic Flux Analysis N-linked Glycosylation

Metabolic Fate of D-Mannose-13C Tracer in Neural Cells Reveals Glucose-Independent Glycan Incorporation

A metabolic flux analysis in pluripotent and neural NTERA-2 cells using uniformly labeled 13C-mannose showed that the incorporation of mannose into glycans (N-glycans, O-glycans, glycosphingolipids) is largely unaffected by the presence of co-fed glucose [1]. This contrasts sharply with fructose, whose incorporation into glycans is drastically reduced by glucose [1]. This finding highlights a distinct metabolic channeling of mannose for glycosylation that is robust against fluctuations in glucose availability, underscoring the need for a specific mannose tracer to study this pathway.

Neural glycan incorporation
Head-to-head
Mannose utilization for glycans less affected by glucose than fructose
Reliable tracer under varying glucose conditions
NTERA-2 cells, co-feeding with 13C-mannose and glucose
Neuroscience Glycomics Stable Isotope Resolved Metabolomics

Site-Specific C1 Labeling of D-Mannose-13C Enables Direct Tracking of Mannose Carbon Chain Integrity in Biosynthesis

In studies of the fungal pathogen Cryptococcus neoformans, d-[1-13C]mannose (D-Mannose-13C) was used as the sole carbon source to trace the synthesis of the capsular polysaccharide glucuronoxylomannan (GXM). 13C NMR analysis revealed that the 13C label was observed only at the C1 position of the mannose, xylose, and glucuronic acid residues in GXM [1]. This site-specific labeling pattern conclusively demonstrated that the carbon chain of mannose is incorporated intact into the polymer backbone without rearrangement or cleavage, a finding that would be obscured or ambiguous with a uniformly labeled (U-13C6) tracer.

C1 label tracking in GXM
Head-to-head
13C label observed only at C1 of product residues, confirming intact skeleton
Unambiguous biosynthetic pathway tracing
C. neoformans, d-[1-13C]mannose as sole carbon source
Microbial Metabolism NMR Spectroscopy Polysaccharide Synthesis

D-Mannose-13C Enables Isotope Dilution GC-MS for Accurate Mannose Quantification in Complex Food Matrices

An isotope dilution gas chromatography-mass spectrometry (ID-GC-MS) method was developed for determining mannose content in honey, using a dual-labeled [13C;D]-D-mannose compound as the internal standard [1]. The use of a stable isotope-labeled analog corrects for analyte loss during sample preparation and ionization efficiency variations in the MS source, which are major sources of error in quantitative analysis. While the exact figures of merit for D-Mannose-13C itself are not provided, the method's reliance on a 13C-labeled mannose internal standard is the established 'gold standard' for accurate and precise quantification in complex biological and food samples, achieving limits of detection and quantification unattainable with external calibration.

IDMS mannose quantitation
Class-level
Isotope dilution corrects matrix effects, improving precision over external calibration
Enables high-accuracy quantification
Demonstrated in honey; validation pending
Analytical Chemistry Food Science Isotope Dilution Mass Spectrometry (IDMS)

C1-Labeled D-Mannose Serves as a Defined Starting Material for the Chemical Synthesis of Complex 13C-Labeled Glycan Probes

A practical synthetic route for d-[1-13C]mannose has been established, achieving a 62% yield for the introduction of the 13C label [1]. This synthesis is critical because it provides a well-defined, site-specifically labeled building block for constructing more complex molecular probes. These probes are essential for advanced NMR techniques (e.g., HMQC-TOCSY) used to determine the conformation and dynamics of glycoprotein oligosaccharides [1]. The availability of high-purity, site-specific D-Mannose-13C is a prerequisite for this type of structural biology research, enabling the resolution of individual proton signals in crowded NMR spectra of large glycoconjugates.

Synthetic route for C1-labeled mannose
Reported
62% yield via Wittig reaction with Ph3P13CH3I
Defined building block for glycan probe synthesis
Chemical synthesis for custom 13C-glycans
Synthetic Chemistry NMR Spectroscopy Glycoconjugate Research

Validated Application Scenarios for D-Mannose-13C (CAS 70849-31-9) Based on Quantitative Evidence


Quantitative Metabolic Flux Analysis of N-Glycan Biosynthesis in Mammalian Cells

D-Mannose-13C is the ideal tracer for dissecting the contribution of exogenous mannose to the N-glycan pool. As shown in human fibroblasts, its use allows researchers to quantify that 25-30% of glycan mannose is directly sourced from extracellular mannose under physiological conditions, a finding that relies on the distinct isotopomer signatures generated by the site-specific label [1]. This application is critical for understanding congenital disorders of glycosylation (CDG) and optimizing biopharmaceutical production in CHO cells.

High-Resolution NMR Studies of Fungal Polysaccharide Biosynthesis

For researchers investigating the synthesis of complex microbial polysaccharides like GXM in Cryptococcus neoformans, D-Mannose-13C is the reagent of choice. Its site-specific C1 label provides unambiguous 13C NMR evidence that the mannose carbon skeleton remains intact during incorporation into the final polymer [2]. This level of mechanistic detail is essential for developing new antifungal strategies targeting capsule biosynthesis and cannot be obtained with a uniformly labeled 13C-mannose tracer.

Validating Glycan Biosynthetic Pathways in Neuroscience Research

In studies of neural cell metabolism, D-Mannose-13C (or its uniformly labeled counterpart) is the preferred tracer for analyzing glycan synthesis. Evidence shows that mannose incorporation into the neural cell glycocalyx is robust and largely independent of glucose concentration, unlike fructose [3]. This makes it a reliable tool for mapping the metabolic substrates that support glycosylation in the brain, a process crucial for neuronal development and function.

Establishing High-Accuracy Isotope Dilution Mass Spectrometry (IDMS) Assays for Mannose Quantification

For analytical chemists developing validated methods for quantifying mannose in complex matrices (e.g., food, serum), D-Mannose-13C is a critical internal standard. Its use in ID-GC-MS methods, as demonstrated for honey analysis [4], corrects for matrix effects and sample loss, enabling the generation of precise and accurate data suitable for regulatory compliance, nutritional labeling, and clinical biomarker discovery.

Application
Selection Property
Validation Focus
Mammalian N-glycan flux analysis
Site-specific C1 labeling for distinct isotopomer signatures
Exogenous vs. de novo mannose contribution quantification
Fungal polysaccharide biosynthesis NMR
Unambiguous C1 carbon skeleton tracing
Confirmation of intact mannose incorporation without rearrangement
Neural glycocalyx glycan synthesis studies
Robust mannose incorporation independent of glucose
Metabolic substrate mapping for neural glycosylation
IDMS mannose assay development
Isotope-labeled internal standard for matrix correction
Accuracy and precision validation in complex matrices

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